molecular formula C32H47NO17 B11935398 1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate

1-Phenylcyclopentanecarboxylicacid2-(2-diethylaMinoethoxy)ethylestercitrate

Cat. No.: B11935398
M. Wt: 717.7 g/mol
InChI Key: LNGIGTKMPKTCKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Carbetapentane citrate is synthesized by reacting carbetapentane with citric acid. The process involves heating carbetapentane to a temperature of about 80 to 120°C and slowly adding citric acid while agitating the reaction mixture . The resulting product is then purified to obtain carbetapentane citrate.

Industrial Production Methods: In industrial settings, carbetapentane citrate is produced by forming a complex with cyclodextrin to reduce its inherent bitterness. This is achieved by preparing an aqueous solution containing carbetapentane citrate and cyclodextrin in a specific ratio, followed by solvent removal .

Chemical Reactions Analysis

Types of Reactions: Carbetapentane citrate undergoes various chemical reactions, including:

    Oxidation: Carbetapentane citrate can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to yield reduced derivatives.

    Substitution: Carbetapentane citrate can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbetapentane citrate is extensively used in scientific research for its diverse applications. It is employed in studies related to cellular signaling pathways and gene expression. Researchers investigate its effects on cyclooxygenase-2 (COX-2) activity and its potential to influence various biochemical processes . Additionally, carbetapentane citrate is used in pharmacological studies to understand its antitussive and antimuscarinic properties .

Comparison with Similar Compounds

    Codeine: An opioid antitussive with sedative effects.

    Dextromethorphan: A non-opioid antitussive with a different mechanism of action.

    Diphenhydramine: An antihistamine with antitussive properties.

Uniqueness of Carbetapentane Citrate: Carbetapentane citrate is unique due to its non-opioid nature and its ability to act on multiple receptor types. Unlike codeine, it does not cause sedation, making it a safer option for patients who need to avoid drowsiness .

Properties

Molecular Formula

C32H47NO17

Molecular Weight

717.7 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C20H31NO3.2C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

LNGIGTKMPKTCKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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